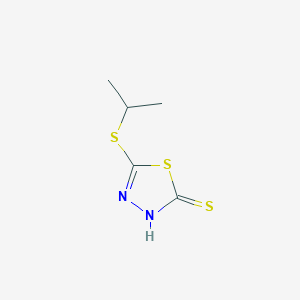

5-Isopropylthio-1,3,4-thiadiazole-2-thiol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-propan-2-ylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S3/c1-3(2)9-5-7-6-4(8)10-5/h3H,1-2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFRRLLMYABDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366160 | |

| Record name | 5-[(Propan-2-yl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62868-67-1 | |

| Record name | 5-[(Propan-2-yl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Isopropylthio 1,3,4 Thiadiazole 2 Thiol

Retrosynthetic Analysis of the 1,3,4-Thiadiazole-2-thiol (B7761032) Core Structure

A retrosynthetic analysis of the 1,3,4-thiadiazole-2-thiol core structure provides a logical framework for its synthesis. The primary disconnection of the thiadiazole ring typically leads back to thiosemicarbazide (B42300) or its derivatives and a one-carbon electrophile, most commonly carbon disulfide. This approach is widely recognized for its efficiency and the ready availability of the starting materials. connectjournals.comjmchemsci.com

The general synthetic pathway involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base. connectjournals.com This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield the 5-amino-1,3,4-thiadiazole-2-thiol (B144363). Alternatively, starting from hydrazine (B178648) and carbon disulfide, 2,5-dimercapto-1,3,4-thiadiazole (B142945) can be synthesized, which serves as a key precursor for the target molecule. nih.goveprajournals.com

Specific Synthetic Routes for Introducing the 5-Isopropylthio Functionalization

The introduction of the 5-isopropylthio group onto the 1,3,4-thiadiazole-2-thiol core is most effectively achieved through the selective S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole. This precursor, which exists in a tautomeric equilibrium with 5-mercapto-1,3,4-thiadiazole-2(3H)-thione, possesses two reactive thiol groups. researchgate.net

The selective mono-alkylation at the S5 position can be accomplished by reacting 2,5-dimercapto-1,3,4-thiadiazole with one equivalent of an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base. researchgate.netnih.gov The choice of base and solvent is critical to control the selectivity of the reaction and prevent dialkylation.

A common procedure involves dissolving 2,5-dimercapto-1,3,4-thiadiazole in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF), followed by the addition of a base such as potassium hydroxide (B78521) or sodium hydroxide to form the thiolate salt. nih.govnih.gov The subsequent addition of the isopropyl halide leads to the nucleophilic substitution and the formation of the desired this compound.

| Precursor | Alkylating Agent | Base | Solvent |

| 2,5-Dimercapto-1,3,4-thiadiazole | 2-Bromopropane | Potassium Carbonate | Dimethylformamide |

| 2,5-Dimercapto-1,3,4-thiadiazole | 2-Iodopropane | Sodium Hydroxide | Ethanol |

| Potassium salt of 2,5-dimercapto-1,3,4-thiadiazole | Isopropyl tosylate | - | Acetonitrile |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often manipulated include the nature of the base, the solvent, the reaction temperature, and the stoichiometry of the reactants.

Studies on the alkylation of 2,5-dimercapto-1,3,4-thiadiazole have shown that the use of a slight excess of the base can facilitate the formation of the mono-thiolate, thereby favoring mono-alkylation. researchgate.net The choice of solvent can also influence the reaction outcome; polar aprotic solvents like DMF can enhance the rate of nucleophilic substitution. nih.gov Temperature control is also crucial, as higher temperatures may lead to the formation of undesired byproducts, including the dialkylated compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |

| Base | K2CO3 | NaOH | Triethylamine | Variable |

| Solvent | DMF | Ethanol | Acetonitrile | Variable |

| Temperature | Room Temp | 50 °C | Reflux | Variable |

Novel Synthetic Approaches and Sustainable Chemistry Principles in Compound Preparation

Recent research has focused on the development of more sustainable and environmentally friendly methods for the synthesis of thiadiazole derivatives. These "green chemistry" approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. nanobioletters.com

One such approach involves the use of microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. researchgate.net Another sustainable strategy is the use of eco-friendly catalysts and solvents, such as water or ionic liquids, to replace traditional volatile organic compounds. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contribute to the principles of green chemistry by reducing the need for purification of intermediates. researchgate.net

Research into Scalability and Industrial Synthesis Considerations for this compound

The scalability of the synthesis of this compound is a critical factor for its potential industrial application. The transition from laboratory-scale synthesis to large-scale production presents several challenges, including heat and mass transfer, reaction control, and product isolation and purification.

The preferred industrial route would likely involve a robust and cost-effective one-pot or two-step synthesis from readily available starting materials like hydrazine, carbon disulfide, and an isopropyl source. Continuous flow chemistry is an emerging technology that offers significant advantages for the scalable synthesis of fine chemicals. This approach allows for precise control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes. While specific research on the industrial synthesis of this compound is not widely published, the general principles of process intensification and optimization applied to similar heterocyclic compounds would be relevant.

Synthesis and Spectroscopic Characterization

Synthetic Methodologies

The preparation of 5-substituted-1,3,4-thiadiazole-2-thiols is a well-established area of heterocyclic synthesis. For this compound, a common approach involves a multi-step synthesis starting from readily available precursors.

One prevalent method begins with the reaction of thiosemicarbazide (B42300) with an isopropyl-containing acylating agent, such as isopropyl acyl chloride. This initial condensation reaction forms a thiosemicarbazone intermediate. The subsequent step involves an acid-catalyzed cyclodehydration, typically using a strong acid like sulfuric acid, which facilitates the formation of the 1,3,4-thiadiazole (B1197879) ring. In the final step, the 2-hydroxy group of the thiadiazole intermediate is converted to a thiol group through a thiolation reaction, often employing phosphorus pentasulfide.

An alternative and widely used route for the synthesis of 1,3,4-thiadiazole-2-thiol (B7761032) derivatives involves the cyclization of a dithiocarbazate intermediate. jmchemsci.com In a typical procedure, carbon disulfide is reacted with hydrazine (B178648) hydrate (B1144303) in the presence of a base, such as potassium hydroxide (B78521), to form the potassium dithiocarbazate salt. This salt is then reacted with an appropriate isothiocyanate or a related electrophile to introduce the desired substituent at the 5-position. Subsequent acidification of the reaction mixture leads to the precipitation of the final 5-substituted-1,3,4-thiadiazole-2-thiol product.

Purification and Crystallization

Following synthesis, the crude this compound product often contains unreacted starting materials and byproducts. Therefore, a purification step is crucial to obtain the compound in high purity. Common purification techniques include recrystallization and reprecipitation.

Recrystallization is typically carried out by dissolving the crude product in a suitable hot solvent, followed by slow cooling to allow for the formation of pure crystals. The choice of solvent is critical and is often determined empirically. For thiadiazole derivatives, polar solvents such as ethanol (B145695) or solvent mixtures like dimethyl sulfoxide (B87167) (DMSO) and water are frequently employed. Thin-layer chromatography (TLC) is a valuable tool to monitor the progress of the purification process. jmchemsci.com

Spectroscopic Analysis

The structural elucidation of this compound is accomplished through a combination of spectroscopic methods.

FTIR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of a 1,3,4-thiadiazole-2-thiol derivative will exhibit characteristic absorption bands. jmchemsci.com

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| S-H stretch (thiol) | ~2500-2600 |

| C-H stretch (aliphatic) | ~2850-3000 |

| C=N stretch (thiadiazole ring) | ~1600-1650 |

| C-N stretch | ~1250-1350 |

| C-S stretch | ~600-800 |

This table presents generalized data for thiadiazole-2-thiol derivatives.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of this compound, the protons of the isopropyl group would appear as a doublet for the methyl groups and a septet for the methine proton. The thiol proton (S-H) typically gives rise to a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.

Physicochemical Properties

The physicochemical properties of this compound are influenced by its molecular structure.

| Property | Value |

| Molecular Formula | C₅H₈N₂S₃ |

| Molecular Weight | 192.33 g/mol |

| Appearance | Typically a solid at room temperature |

| Lipophilicity | The isopropyl group imparts moderate lipophilicity |

This table provides predicted and generalized properties.

Thiol-Thione Tautomerism

A significant feature of 2-mercapto-1,3,4-thiadiazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. nih.govsciencepg.com This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituent at the 5-position.

In the case of this compound, it can exist as the thiol tautomer, which contains a sulfhydryl (-SH) group, or the thione tautomer, which possesses a thioketone (C=S) group and a proton on one of the ring nitrogen atoms. Spectroscopic techniques, particularly NMR and UV-Visible spectroscopy, can be employed to study this tautomeric equilibrium in different environments. nih.govumcs.pl The relative stability of the tautomers can have a profound impact on the compound's chemical reactivity and its interactions with other molecules.

An in-depth analysis of the synthetic methodologies for the chemical compound This compound reveals a multi-faceted approach, beginning with the foundational structure of the 1,3,4-thiadiazole ring and extending to specific functionalization techniques. This article delineates the synthetic pathways, optimization strategies, and industrial-scale considerations for this particular heterocyclic compound.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Isopropylthio 1,3,4 Thiadiazole 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement in a molecule. For 5-Isopropylthio-1,3,4-thiadiazole-2-thiol, both ¹H and ¹³C NMR would provide critical information. The compound exists in a tautomeric equilibrium between the thiol and thione forms, which can be investigated by NMR. nih.gov

In the ¹H NMR spectrum, the isopropyl group would exhibit a characteristic septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃). The chemical shift of the thiol proton (-SH) can be highly variable and is often observed as a broad singlet. In the thione tautomer, an N-H proton signal would be present instead of the S-H proton.

The ¹³C NMR spectrum is expected to show distinct signals for the two carbon atoms of the thiadiazole ring, with the C=S carbon in the thione form being significantly deshielded. The carbons of the isopropyl group would also be readily identifiable.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| -SH (Thiol) or -NH (Thione) | Variable (broad singlet) | - | s |

| -S-C H(CH₃)₂ | ~ 3.5 - 4.0 | ~ 35 - 40 | septet |

| -S-CH(C H₃)₂ | ~ 1.3 - 1.5 | ~ 20 - 25 | doublet |

| C 2 (Thiadiazole) | - | ~ 180 - 190 (thione) or ~160-170 (thiol) | - |

| C 5 (Thiadiazole) | - | ~ 155 - 165 | - |

Note: Predicted values are based on data from analogous compounds and theoretical calculations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For this compound (C₅H₈N₂S₃), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimental value.

Fragmentation analysis in MS/MS studies would reveal characteristic losses. For instance, the loss of the isopropyl group or parts of the thiadiazole ring would produce specific fragment ions, helping to piece together the molecular structure. Studies on similar structures, such as bis-thiadiazoles, have utilized HRMS to confirm their composition with high accuracy. mdpi.com

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | C₅H₉N₂S₃ | 193.0028 | Expected to be within 5 ppm | Molecular Ion |

| [M-C₃H₇]⁺ | C₂H₂N₂S₂ | 119.9630 | - | Loss of isopropyl group |

| [C₃H₇S]⁺ | C₃H₇S | 75.0263 | - | Isopropylthio fragment |

Note: Observed m/z values are hypothetical and would be determined experimentally.

Infrared (IR) and Raman Spectroscopic Characterization of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their vibrational modes. For this compound, key vibrational bands would include:

S-H Stretch: A weak band around 2500-2600 cm⁻¹ in the IR spectrum would indicate the presence of the thiol group.

N-H Stretch: A band in the region of 3100-3400 cm⁻¹ would suggest the presence of the thione tautomer. nih.gov

C=N Stretch: Strong absorptions between 1600 and 1650 cm⁻¹ are characteristic of the thiadiazole ring. jmchemsci.com

C-S Stretch: Vibrations associated with the C-S bonds are typically found in the fingerprint region (600-800 cm⁻¹).

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ would correspond to the C-H bonds of the isopropyl group. jmchemsci.com

Raman spectroscopy would be particularly useful for observing the S-S and C-S stretching vibrations, which are often weak in IR spectra. nih.gov

Interactive Data Table: Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| S-H / N-H | Stretch | ~2550 (weak) / ~3200 (broad) | ~2550 / ~3200 |

| C-H (aliphatic) | Stretch | ~2970, 2870 | ~2970, 2870 |

| C=N (ring) | Stretch | ~1620 | ~1620 |

| C-S (ring) | Stretch | ~700 | ~700 |

Note: Frequencies are based on data from analogous thiadiazole derivatives.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise bond lengths, bond angles, and conformational details. While a crystal structure for this compound is not publicly available, analysis of related compounds like 2-(ω-haloalkylthio)thiadiazoles reveals key structural features. mdpi.com

These studies show that the 1,3,4-thiadiazole (B1197879) ring is essentially planar. The exocyclic sulfur atoms and the alkylthio substituent would lie close to this plane. The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding (in the thione form) and van der Waals forces.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Lengths (Å) | C-S (ring) ~1.7-1.8, C=N ~1.3, C-S (exo) ~1.8 |

| Key Bond Angles (°) | C-N-N ~110-115, N-C-S ~110-115 |

Note: These parameters are hypothetical and based on the crystal structures of closely related molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Elucidation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The 1,3,4-thiadiazole ring is a chromophore that is expected to exhibit absorption maxima in the UV region. The position of these maxima can be influenced by the substituents and the solvent.

For this compound, electronic transitions such as n → π* and π → π* are anticipated. Studies on similar thiadiazole derivatives often report absorption bands in the range of 250-350 nm. dergipark.org.tr

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Ethanol (B145695) | ~280-320 | - | π → π |

| Methanol | ~280-320 | - | π → π |

Note: λ_max and ε values are estimates based on analogous compounds and require experimental verification.

Comprehensive Spectroscopic Data Interpretation and Correlation Studies

A comprehensive understanding of the structure of this compound is achieved by correlating the data from all the aforementioned spectroscopic techniques.

NMR and IR/Raman for Tautomerism: The presence of either an S-H or N-H signal in NMR, correlated with the corresponding stretching vibrations in IR and Raman spectra, would confirm the dominant tautomeric form in a given state (solid or solution).

NMR and HRMS for Connectivity: The fragmentation pattern in HRMS can be directly correlated with the structural fragments identified by NMR, confirming the connectivity of the isopropylthio group to the thiadiazole ring.

X-ray Crystallography and Spectroscopic Data: The bond lengths and angles from X-ray crystallography provide a solid-state benchmark that can be used to rationalize the observed chemical shifts in solid-state NMR and the vibrational frequencies in solid-state IR and Raman spectra.

UV-Vis and Molecular Structure: The electronic transitions observed in the UV-Vis spectrum can be correlated with the molecular orbitals calculated from the structure determined by X-ray crystallography and NMR.

By integrating these diverse spectroscopic data sets, a detailed and robust structural model of this compound can be constructed, providing a solid foundation for further research into its chemical properties and potential applications.

Computational Chemistry and Theoretical Investigations of 5 Isopropylthio 1,3,4 Thiadiazole 2 Thiol

Quantum Chemical Calculations of Electronic and Molecular Structure

For a closely related analogue, 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, DFT calculations have been employed to determine its optimized geometric parameters. nih.gov It is anticipated that the substitution of the methyl group with an isopropyl group in 5-isopropylthio-1,3,4-thiadiazole-2-thiol would lead to slight alterations in these parameters due to steric and electronic effects. The bond lengths within the 1,3,4-thiadiazole (B1197879) ring are characteristic of a heterocyclic aromatic system with partial double bond character. The exocyclic C-S bonds are also of significant interest, as their lengths can indicate the degree of conjugation and the stability of the different tautomeric forms. nih.gov

Table 1: Selected Optimized Geometric Parameters of a 1,3,4-Thiadiazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=S | 1.685 | |

| C-S (ring) | 1.745 | |

| C-N | 1.321 | |

| N-N | 1.378 | |

| C-S-C (exocyclic) | 103.82 | |

| C-N-N | 112.5 | |

| N-C-S (ring) | 115.1 |

Data is based on computational studies of analogous 1,3,4-thiadiazole derivatives.

Density Functional Theory (DFT) Investigations of Reactivity and Stability

Density Functional Theory (DFT) is a powerful tool for investigating the reactivity and stability of molecules like this compound. By calculating various electronic properties, such as total energy and the energies of frontier molecular orbitals, the relative stability of different isomers and conformers can be assessed.

Theoretical studies on similar 1,3,4-thiadiazole derivatives have utilized DFT methods, such as B3LYP, to explore their chemical reactivity. dergipark.org.trresearchgate.net The stability of the molecule is often correlated with its total energy, where lower energy values indicate greater stability. The presence of electronegative atoms like nitrogen and sulfur, along with the thio and thiol groups, creates a unique electronic environment that governs the molecule's reactivity. The isopropyl group, being an electron-donating group, can influence the electron density distribution across the thiadiazole ring, thereby affecting its stability and reactivity.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for predicting the reactive sites of a molecule and understanding its interaction with other chemical species. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions.

The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For 1,3,4-thiadiazole derivatives, the HOMO is often localized on the sulfur atoms and the thiadiazole ring, while the LUMO is distributed over the entire molecule. nih.gov The MEP surface typically shows negative potential around the nitrogen and sulfur atoms, indicating these are likely sites for electrophilic attack.

Table 2: Frontier Molecular Orbital Energies of a 1,3,4-Thiadiazole Analogue

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.27 |

| LUMO | -1.45 |

| Energy Gap (ΔE) | 4.82 |

Data is based on DFT calculations of analogous 1,3,4-thiadiazole derivatives.

Conformational Analysis and Tautomeric Forms Research of this compound

This compound can exist in different tautomeric forms, primarily the thiol and thione forms. Computational studies are essential for determining the relative stability of these tautomers. Research on the closely related 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione revealed that the thione tautomer is energetically favored over the thiol form. nih.gov This preference is attributed to the greater stability conferred by the C=S double bond within the ring system. nih.gov

Conformational analysis, which involves studying the different spatial arrangements of the atoms, is also critical. For this compound, the rotation around the C-S bond connecting the isopropyl group to the thiadiazole ring can lead to different conformers. Potential energy surface scans are computationally performed to identify the most stable conformers and the energy barriers between them. nih.gov

Computational Predictions of Spectroscopic Properties and Experimental Validation

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can then be compared with experimental data to validate the computational model and confirm the molecular structure.

For 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, DFT calculations have been used to predict its vibrational frequencies (IR and Raman) and NMR chemical shifts. nih.gov The calculated spectra showed good agreement with the experimental data, supporting the identification of the thione tautomer as the predominant form. nih.gov Similar computational approaches for this compound would be expected to yield accurate predictions of its spectroscopic features. The characteristic vibrational modes would include the C=S stretch, N-H vibrations, and various ring vibrations. In the NMR spectrum, the chemical shifts of the protons and carbons in the isopropyl group and the thiadiazole ring would provide key structural information.

Table 3: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for a 1,3,4-Thiadiazole Analogue

| Vibrational Mode | Predicted (Calculated) | Experimental |

|---|---|---|

| N-H stretch | 3450 | 3420 |

| C-H stretch (methyl) | 2950 | 2930 |

| C=S stretch | 1080 | 1075 |

| C-N stretch | 1520 | 1510 |

Data is based on computational and experimental studies of analogous 1,3,4-thiadiazole derivatives.

Derivatives and Structure Activity Relationship Sar Studies of 5 Isopropylthio 1,3,4 Thiadiazole 2 Thiol Analogues

Synthetic Strategies for Analogous Compound Development

The development of novel analogues of 5-Isopropylthio-1,3,4-thiadiazole-2-thiol hinges on strategic chemical modifications to the core structure. These modifications are typically aimed at modulating the compound's electronic, steric, and lipophilic properties to optimize its interaction with biological targets or to fine-tune its material characteristics.

Modifications at the 2-Thiol Group to Enhance Bioactivity

The thiol group at the 2-position of the 1,3,4-thiadiazole (B1197879) ring is a key site for chemical manipulation to generate a diverse library of analogues with enhanced biological activity. The nucleophilic nature of the thiol group allows for a variety of reactions, including alkylation, acylation, and the formation of disulfides.

Alkylation of the 2-thiol group is a common strategy to introduce various lipophilic or functionalized moieties. For instance, reacting 5-substituted-1,3,4-thiadiazole-2-thiols with different alkyl or aryl halides in the presence of a base leads to the formation of S-substituted derivatives. Studies have shown that the nature of the substituent at this position can significantly influence the biological activity of the resulting compound. For example, the introduction of benzyl (B1604629) or substituted benzyl groups has been explored to enhance the antimicrobial and anticancer activities of the parent compound.

Acylation of the 2-thiol group to form thioesters is another effective modification. This can be achieved by reacting the parent thiol with various acyl chlorides or acid anhydrides. These thioester derivatives can act as prodrugs, which may be hydrolyzed in vivo to release the active thiol compound, potentially improving its pharmacokinetic profile.

Furthermore, the 2-thiol group can be involved in the formation of Schiff bases. Condensation of the thiol with various aldehydes can yield imine derivatives, which have been investigated for their diverse pharmacological activities, including antidepressant effects. researchgate.net

A summary of modifications at the 2-thiol group and their reported effects on bioactivity is presented in the table below.

| Modification at 2-Thiol Group | Resulting Derivative | Reported Bioactivity Enhancement |

| Alkylation with benzyl halides | 2-(Benzylthio) derivatives | Antimicrobial, Anticancer |

| Acylation with acyl chlorides | 2-Thioester derivatives | Potential for improved pharmacokinetics (prodrugs) |

| Condensation with aldehydes | Schiff base (imine) derivatives | Antidepressant |

Structural Variations of the 5-Alkylthio Moiety and Their Impact

The length and branching of the alkyl chain in the 5-alkylthio moiety can influence the lipophilicity of the compound, which in turn affects its ability to cross cell membranes and interact with biological targets. Researchers have synthesized series of 5-alkylthio-1,3,4-thiadiazole-2-thiol derivatives with varying alkyl chains (e.g., methyl, ethyl, propyl, butyl) to study the effect of chain length on biological activity. For instance, in the context of corrosion inhibition, the length of the alkyl chain has been shown to influence the protective efficiency of the inhibitor on steel surfaces. tandfonline.com

Beyond simple alkyl chains, the introduction of functional groups or aromatic rings into the 5-substituent can lead to new interactions with target molecules. For example, replacing the isopropyl group with aryl or substituted aryl groups can introduce opportunities for π-π stacking or hydrogen bonding interactions, which can enhance binding affinity to biological receptors. A series of 5-aryl-1,3,4-thiadiazole-based compounds have been synthesized and evaluated for their anticancer activity, demonstrating that the nature of the aryl substituent significantly impacts cytotoxicity. nih.gov

The table below summarizes the impact of structural variations at the 5-position.

| Variation of 5-Alkylthio Moiety | Impact on Properties | Example of Studied Effect |

| Altering alkyl chain length | Modulates lipophilicity and membrane permeability | Influence on corrosion inhibition efficiency |

| Introducing aryl groups | Provides potential for additional binding interactions (π-π stacking, H-bonding) | Enhanced anticancer activity |

| Incorporating functional groups | Can introduce specific chemical reactivity or polarity | Tailoring solubility and target specificity |

Ring Substitutions and Fusions of the 1,3,4-Thiadiazole Core

Direct substitution on the carbon atoms of the 1,3,4-thiadiazole ring is challenging due to the ring's electron-deficient nature. However, functionalization at the nitrogen atoms is possible.

A more common approach is the fusion of the 1,3,4-thiadiazole ring with other heterocyclic rings to create bicyclic or polycyclic systems. This strategy can lead to the discovery of entirely new classes of compounds with unique biological activities. For example, the fusion of a 1,3,4-thiadiazole ring with a triazole ring has been explored to create novel antimicrobial and antiproliferative agents. researchgate.net The synthesis of such fused systems often involves multi-step reactions starting from appropriately substituted 1,3,4-thiadiazole precursors.

Systematic Structure-Activity Relationship (SAR) Investigations for Biological Potency

Systematic SAR studies are crucial for understanding how specific structural features of this compound analogues contribute to their biological activity. These studies involve synthesizing a series of related compounds with incremental structural changes and evaluating their potency in relevant biological assays.

For instance, in the development of antifungal agents, a series of 1,3,4-thiadiazole derivatives were synthesized and tested against various Candida species. nih.gov The SAR analysis revealed that the nature of the substituent at both the 2- and 5-positions significantly influenced the antifungal activity. Specifically, certain substitutions led to compounds with notable effects on ergosterol (B1671047) biosynthesis, a key pathway in fungi. nih.gov

Similarly, in the search for novel anticancer agents, SAR studies on 1,3,4-thiadiazole derivatives have highlighted the importance of specific substituents for cytotoxicity. For example, the presence of certain aryl groups at the 5-position has been shown to enhance the anti-proliferative activity against various cancer cell lines. nih.govmdpi.com Docking studies often accompany these experimental findings to provide a molecular-level understanding of the interactions between the compounds and their biological targets, such as specific enzymes or receptors. tandfonline.com

Structure-Property Relationship (SPR) Analysis for Material Science Applications

Beyond their biological activities, 1,3,4-thiadiazole derivatives, including analogues of this compound, have garnered interest in material science due to their unique electronic and photophysical properties. SPR analysis in this context aims to correlate molecular structure with material properties such as liquid crystallinity, corrosion inhibition, and performance in organic electronics.

Corrosion Inhibition: The presence of heteroatoms (nitrogen and sulfur) and the π-electron system in the 1,3,4-thiadiazole ring makes these compounds effective corrosion inhibitors for various metals and alloys. jmchemsci.comnih.gov The sulfur atoms can form strong coordinate bonds with the metal surface, creating a protective film that prevents corrosion. nih.gov SPR studies have shown that the nature of the substituents at the 2- and 5-positions influences the adsorption of the inhibitor on the metal surface and, consequently, its inhibitive efficiency. For example, increasing the alkyl chain length at the 5-position can enhance the surface coverage and protective properties. tandfonline.com

Liquid Crystals: The rigid, linear-like structure of some 2,5-disubstituted 1,3,4-thiadiazole derivatives makes them suitable candidates for liquid crystal applications. researchgate.netsemanticscholar.org The 1,3,4-thiadiazole core provides a desirable combination of a large bending angle and a strong dipole moment, which can favor the formation of various mesophases. researchgate.net SPR studies in this area focus on how the length and nature of terminal alkoxy chains and other substituents influence the transition temperatures and the type of liquid crystalline phases observed. tandfonline.comresearchgate.net

Organic Electronics: The electron-deficient nature of the 1,3,4-thiadiazole ring makes it a useful building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). tandfonline.com By incorporating the 1,3,4-thiadiazole moiety into conjugated polymers or small molecules, it is possible to tune the electronic and photophysical properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the fluorescence characteristics. semanticscholar.org

Rational Design and Synthesis of Advanced Derivatives for Targeted Research

The insights gained from SAR and SPR studies provide a foundation for the rational design of advanced derivatives of this compound with tailored properties for specific applications. Computational methods, such as molecular docking and quantum chemical calculations, play an increasingly important role in this design process.

For biological applications, rational design may involve identifying a specific enzyme or receptor target and then designing analogues that are predicted to bind with high affinity and selectivity. This often involves creating a pharmacophore model based on the known active compounds and then using this model to guide the synthesis of new derivatives.

In material science, rational design can be used to predict the electronic and optical properties of novel 1,3,4-thiadiazole derivatives before their synthesis. For example, by computationally modeling the effects of different substituents on the HOMO-LUMO gap, researchers can design materials with specific absorption and emission wavelengths for applications in OLEDs or organic photovoltaics.

The synthesis of these rationally designed, advanced derivatives often requires more complex, multi-step synthetic routes. These may involve the development of novel methodologies for the construction and functionalization of the 1,3,4-thiadiazole core or for the introduction of complex substituents.

Biological Activities and Mechanistic Research of 5 Isopropylthio 1,3,4 Thiadiazole 2 Thiol and Its Derivatives

Antifungal Activity and Mechanisms of Action Research

Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold are recognized for their potent antifungal properties against a spectrum of pathogenic fungi. nih.govnih.gov Research has demonstrated their efficacy against various Candida species, including strains resistant to conventional azole drugs, as well as other molds. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values for some derivatives have been reported in the range of 8 to 96 μg/ml, highlighting their potential as effective antifungal agents. nih.govresearchgate.net

Inhibition of Fungal Metabolic Pathways

The antifungal action of 1,3,4-thiadiazole derivatives often involves the disruption of essential fungal metabolic pathways. A primary target is the synthesis of the fungal cell wall, a structure vital for maintaining cellular integrity and shape. nih.govresearchgate.net Studies on certain 1,3,4-thiadiazole derivatives have shown that they interfere with cell wall biogenesis. nih.gov Fungal cells treated with these compounds exhibit an inability to maintain their characteristic shape, often resulting in the formation of giant, flocculating cells. nih.govresearchgate.net This interference leads to reduced osmotic resistance and leakage of protoplasmic material. nih.gov

Research on Membrane Integrity and Ergosterol (B1671047) Biosynthesis Disruption

The fungal cell membrane, and specifically the biosynthesis of its primary sterol, ergosterol, is a well-established target for many antifungal drugs. nih.govmdpi.com The 1,3,4-thiadiazole nucleus is considered a bioisostere of the azole ring found in drugs that inhibit the enzyme cytochrome P450 14-α-demethylase, a critical enzyme in the ergosterol pathway. nih.gov

Research into certain 1,3,4-thiadiazole derivatives confirms their action through the inhibition of ergosterol biosynthesis. nih.gov An ergosterol quantification assay demonstrated that active compounds from a synthesized series reduced ergosterol levels in fungal cells. nih.gov Molecular docking studies further supported these findings, suggesting that the compounds can bind to the 14-α-sterol demethylase enzyme, thereby inhibiting its function and preventing the conversion of lanosterol (B1674476) to ergosterol. nih.gov

However, it is noteworthy that not all antifungal 1,3,4-thiadiazole derivatives share this mechanism. In a study on a different derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1), it was found that the compound did not affect the ergosterol content in Candida cells, even while exhibiting potent antifungal activity. nih.gov This indicates that its primary mechanism is the disruption of cell wall biogenesis rather than ergosterol depletion. nih.govresearchgate.net This mechanistic diversity among derivatives underscores the versatility of the thiadiazole scaffold.

Table 1: Antifungal Activity and Mechanism of Action for Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Class | Fungal Species | Activity (MIC/EC50) | Investigated Mechanism of Action | Reference |

|---|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida spp. (including azole-resistant strains), molds | MIC: 8-96 µg/ml | Disruption of cell wall biogenesis; No effect on ergosterol content. nih.govresearchgate.net | nih.govresearchgate.net |

| 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol derivatives | Candida spp. | Not specified | Inhibition of ergosterol biosynthesis (confirmed by assay and docking studies). nih.gov | nih.gov |

| 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole derivatives (10i, 10j) | 10 kinds of fungi | EC50: 2.9-93.3 µg/mL | Not specified | nih.gov |

Studies on Fungal Resistance Mechanisms and Mitigation Strategies

The rise of antifungal resistance is a significant global health concern. researchgate.net A key advantage of developing new classes of antifungal agents is their potential to circumvent existing resistance mechanisms. nih.gov For instance, resistance to azole drugs often involves mutations in the ERG11 gene, which codes for the target enzyme lanosterol demethylase. mdpi.com

Some 1,3,4-thiadiazole derivatives have shown efficacy against fungal strains that are resistant to conventional azoles. nih.gov The compound 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1), for example, is potent against various Candida species, including azole-resistant isolates. nih.govresearchgate.net This efficacy is likely due to its distinct mechanism of action, which targets cell wall biogenesis rather than the ergosterol pathway targeted by azoles. nih.gov Developing compounds with novel mechanisms of action is a critical strategy for mitigating the impact of fungal resistance.

Antimicrobial Efficacy Against Bacterial Strains and Associated Mechanisms of Action

In addition to their antifungal properties, 1,3,4-thiadiazole derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov The toxophoric –N=C-S- group within the thiadiazole ring is considered a key contributor to its broad biocidal activities. ut.ac.ir

Studies have demonstrated the efficacy of these compounds against bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli. nih.gov For some derivatives, the minimum inhibitory concentration (MIC) values range from 25 to 50 µg/mL. A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones showed high activity against Gram-positive bacteria, in some cases comparable or more potent than reference drugs like ciprofloxacin (B1669076). nih.gov The structure-activity relationship (SAR) of these series indicates that both the nature of the substituent on the benzyl (B1604629) unit and the type of linker (S or SO2) have a dramatic impact on antibacterial potency. nih.govscispace.com

The proposed mechanisms of antibacterial action include the inhibition of enzymes by the thiol group and the disruption of bacterial cell wall synthesis. The ability of the thiol group to chelate metal ions may also contribute to its antimicrobial effects.

Table 2: In Vitro Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Derivative Class | Bacterial Strains | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-Isopropyl-1,3,4-thiadiazole-2-thiol | Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | ||

| Pseudomonas aeruginosa | 50 | ||

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) ciprofloxacin analogs | S. aureus | 0.5 - 2 | scispace.com |

| S. epidermidis | 0.03 - 1 | scispace.com | |

| 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives (6a, 6b, 6d) | Gram-positive bacteria | Strong antibacterial effects (specific MICs not detailed in abstract) | ut.ac.ir |

Antioxidant Properties and Oxidative Stress Modulation Research

Derivatives of 1,3,4-thiadiazole have been investigated for their antioxidant properties. The thiol group (-SH) present in many of these compounds can play a role in mitigating oxidative stress. nih.gov Oxidative stress from reactive oxygen species (ROS) can damage cells, and antioxidants can neutralize these harmful effects.

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.netresearchgate.net Studies on 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives showed that many of the synthesized compounds possess noticeable antioxidant activity. researchgate.netnih.gov In one study, a series of 1,3,4-thiadiazole-linked 4-thiazolidinone (B1220212) derivatives were synthesized, and two compounds exhibited promising antioxidant activity with IC50 values of 27.50 µM and 28.00 µM in a DPPH assay, which was comparable to the standard, ascorbic acid (IC50 29.2 µM). saudijournals.com

The antioxidant potential can be influenced by substituents on the thiadiazole ring. For example, halogenated analogs have been noted for enhanced antioxidant properties, which is attributed to the electron-withdrawing effects that can stabilize radical intermediates. The ability of these compounds to donate a hydrogen or electron, stabilize the resulting radical, and potentially chelate transition metals contributes to their antioxidant activity. saudijournals.com

Antiviral Potency and Inhibition of Viral Replication Pathways

The 1,3,4-thiadiazole scaffold is also a promising platform for the development of antiviral agents. mdpi.comnih.gov Derivatives have been synthesized and tested against a variety of viruses, including Tobacco Mosaic Virus (TMV), Human Immunodeficiency Virus (HIV), and Influenza virus. nih.govresearchgate.netmdpi.com The thiadiazole ring can act as a bioisostere of pyrimidine, a component of nucleic acids, which may contribute to its antiviral capabilities. nih.gov

In one study, a series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and showed excellent protective activity against TMV. mdpi.com The most potent compound, E2, had an EC50 value of 203.5 μg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (EC50 = 261.4 μg/mL). mdpi.com Further investigation showed this compound could effectively inhibit the spread of TMV within the host plant. mdpi.com

Other research has focused on 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.gov A review of these compounds highlighted their activity against several viral strains. For example, N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide was identified as an inhibitor of the Influenza A H3N2 virus subtype with an EC50 value of 31.4 μM. nih.gov Additionally, chiral 1,3,4-thiadiazole-based bis-arylsulfonamides have been identified as having significant inhibitory activity against HIV-1. mdpi.com

Table 3: Antiviral Activity of Selected 1,3,4-Thiadiazole Derivatives

| Derivative Class | Virus | Activity | Reference |

|---|---|---|---|

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (Compound E2) | Tobacco Mosaic Virus (TMV) | Protective EC50: 203.5 µg/mL | mdpi.com |

| 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamides (7b, 7i) | Tobacco Mosaic Virus (TMV) | Possessed certain anti-TMV activity | researchgate.net |

| N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide (45) | Influenza A H3N2 | EC50: 31.4 μM | nih.gov |

| Chiral 1,3,4-thiadiazole based bis-arylsulfonamides (Compound 29) | HIV-1 | Significant inhibitory activity | mdpi.com |

Enzyme Inhibition Studies and Target Identification

Research into 5-substituted-1,3,4-thiadiazole-2-thiol derivatives has revealed their potential to inhibit various enzymes, a key mechanism for their therapeutic effects. The specific enzymatic targets are often dictated by the nature of the substituent at the 5-position of the thiadiazole ring.

Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have been investigated for their diuretic properties, which are linked to the inhibition of carbonic anhydrase (CA) isoforms. nih.govresearchgate.net For instance, a series of novel substituted 1,3,4-thiadiazole derivatives were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms II and IX, which are involved in various physiological and pathological processes. nih.gov In another study, Schiff base derivatives of 2-hydrazinyl-5-(4-nitrophenyl)-1,3,4-thiadiazole demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and a target for anti-diabetic drugs. nih.gov

The anti-cancer potential of this class of compounds has been linked to the inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis. mdpi.com The 1,3,4-thiadiazole moiety is considered important for the binding and stability of these compounds as inhibitors. mdpi.com

Below is a table summarizing the enzyme inhibition data for various 5-substituted-1,3,4-thiadiazole-2-thiol derivatives.

| Compound Class | Target Enzyme | IC₅₀ Values | Reference |

| Substituted 1,3,4-thiadiazole derivatives | Carbonic Anhydrase II & IX | Potent inhibition observed | nih.gov |

| 1,3,4-Thiadiazole-bearing Schiff base analogues | α-Glucosidase | 1.10 ± 0.10 to 18.10 ± 0.20 µM | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Dihydrofolate Reductase (DHFR) | 4.37 ± 0.7 to 8.03 ± 0.5 µM (against cancer cell lines) | dovepress.com |

| Ciprofloxacin-based 1,3,4-thiadiazole derivatives | Not specified | 1.62 to 10.21 μM (against cancer cell lines) | mdpi.com |

In Vitro and In Silico Biological Screening Methodologies for Compound Prioritization

The discovery and optimization of 5-substituted-1,3,4-thiadiazole-2-thiol derivatives are heavily reliant on a combination of in vitro and in silico screening methods. These approaches allow for the efficient prioritization of compounds for further development.

In Vitro Screening:

Antimicrobial Activity: The agar (B569324) well diffusion method is commonly used to assess the antibacterial properties of these compounds against various pathogenic bacterial strains. jmchemsci.com

Antioxidant Activity: Assays such as the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay are employed to evaluate the antioxidant potential of newly synthesized derivatives. researchgate.net

Anticancer Activity: The in vitro antiproliferative activity is often evaluated against a panel of human cancer cell lines, such as MCF-7 (breast), HepG2 (hepatocellular carcinoma), and A-549 (lung), using methods like the MTT assay to determine the IC₅₀ values. mdpi.comdovepress.com

Anti-inflammatory Activity: The ability of compounds to inhibit protein denaturation, using methods like the bovine serum albumin denaturation procedure, serves as an in vitro model for anti-inflammatory activity. jmchemsci.com

Anticonvulsant Activity: Initial screening for anticonvulsant properties can involve in vitro enzyme assays, such as the inhibition of carbonic anhydrase. nih.gov

In Silico Screening:

Molecular Docking: This computational technique is widely used to predict the binding affinity and interaction patterns of thiadiazole derivatives with the active sites of target proteins. mdpi.comdovepress.comajprd.com For example, molecular docking studies have been performed to understand the binding of these derivatives to enzymes like VEGFR-2 and dihydrofolate reductase. mdpi.comdovepress.com

Pharmacophore Modeling: This method helps in identifying the essential structural features required for biological activity, which can then be used to screen large compound databases for potential hits. mdpi.com

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. mdpi.com

Preclinical Efficacy Studies and Academic Research into Safety Profiles

Following promising in vitro and in silico results, lead compounds from the 5-substituted-1,3,4-thiadiazole-2-thiol family are advanced to preclinical studies to evaluate their efficacy and safety in vivo.

Preclinical Efficacy:

Anticonvulsant Activity: The maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models in mice are standard in vivo tests to confirm the anticonvulsant efficacy of candidate compounds. nih.gov

Analgesic and Anti-inflammatory Activity: The acetic acid-induced writhing test in mice and the carrageenan-induced rat paw edema test are common in vivo models to assess the analgesic and anti-inflammatory properties of these derivatives. nih.gov Some derivatives have shown good antalgic action and fair anti-inflammatory activity in these models. nih.gov

Diuretic Activity: The diuretic potential of 5-amino-1,3,4-thiadiazole-2-thiol derivatives has been characterized in vivo by measuring the total urinary output in rats after oral administration. researchgate.net

Academic Research into Safety Profiles:

Neurotoxicity: The rotarod test in mice is a common method to evaluate the potential neurotoxicity of anticonvulsant candidates. nih.gov Several 1,3,4-thiadiazole derivatives have been reported to be devoid of neurotoxic effects at their effective doses in this assay. nih.gov

Gastrointestinal Effects: For anti-inflammatory derivatives, the ulcerogenic and irritative effects on the gastrointestinal mucosa are assessed, often in comparison to standard drugs like indomethacin. nih.gov Some studies have indicated a low ulcerogenic potential for certain 1,3,4-thiadiazole derivatives. nih.gov

Cytotoxicity against Normal Cells: To assess the selectivity of anticancer compounds, their cytotoxicity is often tested against normal, non-cancerous cell lines. This helps in identifying compounds that are selectively toxic to cancer cells.

Applications and Industrial Relevance of 5 Isopropylthio 1,3,4 Thiadiazole 2 Thiol in Research and Development

Advancements in Agrochemical Formulations and Crop Protection Research

The 1,3,4-thiadiazole (B1197879) ring is a prominent feature in a variety of agrochemicals due to its broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. mdpi.com While specific research on the direct application of 5-Isopropylthio-1,3,4-thiadiazole-2-thiol in commercial agrochemical formulations is not extensively documented in publicly available literature, the known antimicrobial and fungicidal properties of its structural analogs suggest its potential in this sector. mdpi.com

Research into 1,3,4-thiadiazole derivatives has shown that modifications to the substituents on the thiadiazole ring can significantly influence their biological activity. For instance, various 5-substituted-1,3,4-thiadiazole-2-thiol derivatives have been synthesized and evaluated for their fungicidal activity against various plant pathogens. mdpi.com The presence of the thiol (-SH) group is often crucial for the biological activity of these compounds. researchgate.net The isopropylthio group at the 5-position may modulate the lipophilicity of the molecule, which can be a critical factor in its uptake and translocation within plant tissues, potentially enhancing its efficacy as a crop protection agent.

Further research is warranted to fully elucidate the specific fungicidal or herbicidal spectrum of this compound and its potential for incorporation into novel agrochemical formulations for effective crop disease management.

Role as a Pharmaceutical Intermediate in Drug Discovery and Development Programs

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.comuobaghdad.edu.iqnih.gov Consequently, this compound serves as a valuable intermediate in the synthesis of more complex and biologically active molecules for drug discovery and development programs. jmchemsci.com

The reactivity of the thiol group allows for various chemical modifications, enabling the synthesis of a diverse library of derivatives. These derivatives can then be screened for their potential therapeutic effects. For example, studies on related 5-substituted-1,3,4-thiadiazole-2-thiol derivatives have demonstrated significant antioxidant and anticancer activities. researchgate.netnih.gov One study reported an IC50 value of approximately 1.47 µM against breast cancer cell lines for a related compound.

The general synthetic utility of this class of compounds is highlighted by their use in creating novel molecules with potential diuretic and anti-inflammatory effects. uobaghdad.edu.iqresearchgate.net The isopropylthio moiety can influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. While specific drug development programs explicitly mentioning this compound are not widely reported, its role as a versatile building block in the synthesis of new chemical entities for pharmacological screening is of significant interest to the pharmaceutical industry. jmchemsci.comuobaghdad.edu.iq

Below is a table summarizing the reported biological activities of various 1,3,4-thiadiazole derivatives, illustrating the potential of this chemical class in drug discovery.

| Biological Activity | Reference Compound Class |

| Anticancer | 5-substituted-1,3,4-thiadiazole-2-thiol derivatives |

| Antimicrobial | 5-substituted-1,3,4-thiadiazole-2-thiol derivatives |

| Antioxidant | 5-substituted-1,3,4-thiadiazole-2-thiol derivatives |

| Diuretic | 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives |

| Anti-inflammatory | Naproxen containing 1,3,4-thiadiazole-2-thiol (B7761032) derivatives |

Exploration in Materials Science for Functional Polymers and Dyes

The unique chemical structure of 1,3,4-thiadiazole derivatives also lends itself to applications in materials science, particularly in the development of functional polymers and dyes. mdpi.comrsc.org The aromaticity and the presence of heteroatoms in the thiadiazole ring can impart desirable thermal and electronic properties to polymeric materials. While specific studies on the incorporation of this compound into polymers are limited, the general class of thiadiazole-containing polymers has been explored for various applications. mdpi.com

In the field of dyes, 1,3,4-thiadiazole derivatives have been utilized as precursors for the synthesis of azo dyes. mdpi.comnih.govresearchgate.net These dyes can exhibit a range of colors and are of interest for textile and other industrial applications. The synthesis typically involves the diazotization of an amino-substituted thiadiazole followed by coupling with a suitable aromatic compound. While this compound does not possess an amino group for direct diazotization, it can be chemically modified to introduce such a functionality, thereby serving as a potential precursor for novel dye synthesis. The substituents on the thiadiazole ring can influence the color and fastness properties of the resulting dyes. mdpi.com

Intellectual Property Landscape and Patent Analysis for Compound Applications

The intellectual property landscape for 1,3,4-thiadiazole derivatives is extensive, reflecting their broad utility in various industrial applications. A search of patent literature reveals numerous patents claiming the synthesis and application of compounds containing the 1,3,4-thiadiazole scaffold.

For instance, patents exist for the preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles, which are key intermediates for various bioactive compounds. google.comgoogle.com Another patent describes lubricating compositions containing 5,5'-dithiobis(1,3,4-thiadiazole-2-thiol), a related disulfide, for improved extreme pressure properties. researchgate.net These patents indicate the commercial interest in leveraging the unique properties of the 1,3,4-thiadiazole ring system.

A comprehensive patent analysis specifically for this compound would require a dedicated search of patent databases. However, the existing patents for structurally similar compounds suggest that any novel and non-obvious application of this specific compound in agrochemicals, pharmaceuticals, or materials science could be patentable. The patentability would depend on demonstrating a significant and unexpected improvement over the existing art.

Regulatory Science Research for Environmental Impact and Safety Assessment

A safety data sheet for the closely related compound, 5-Methylthio-1,3,4-thiadiazole-2-thiol, indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation. georganics.sk While this information is for a different compound, it suggests that this compound should be handled with appropriate personal protective equipment until its specific toxicological profile is determined.

Regulatory bodies such as the Environmental Protection Agency (EPA) in the United States and the European Chemicals Agency (ECHA) maintain databases of chemical information, including safety and environmental data. nih.gov A search of these databases would be a necessary step in the regulatory assessment of this compound. Research in regulatory science would involve a battery of tests to determine its potential for persistence, bioaccumulation, and toxicity in various environmental compartments, as well as its acute and chronic toxicity in relevant organisms.

The following table lists some of the key regulatory and safety parameters that would need to be investigated for this compound.

| Parameter | Description |

| Acute Oral Toxicity | The adverse effects occurring after oral administration of a single dose. |

| Skin Irritation/Corrosion | The potential to cause reversible or irreversible skin damage. |

| Eye Irritation/Damage | The potential to cause reversible or irreversible eye damage. |

| Mutagenicity | The potential to cause genetic mutations. |

| Ecotoxicity | The potential to cause harm to aquatic and terrestrial organisms. |

| Biodegradability | The potential for the compound to be broken down by natural processes. |

Future Research Directions and Translational Perspectives for 5 Isopropylthio 1,3,4 Thiadiazole 2 Thiol

Integration with Advanced Delivery Systems and Nanotechnology for Enhanced Performance

A significant frontier in maximizing the therapeutic efficacy of promising compounds lies in their formulation and delivery. For 5-Isopropylthio-1,3,4-thiadiazole-2-thiol, future research should focus on its integration with advanced drug delivery systems. Nanotechnology offers a particularly promising approach to overcoming challenges such as poor solubility, limited bioavailability, and off-target effects.

Investigative pathways include the encapsulation of the compound into nanoparticles, liposomes, or micelles. These nanocarriers can protect the molecule from premature degradation, improve its pharmacokinetic profile, and enable targeted delivery to specific tissues or cells, such as tumors or infected sites. Research has already shown that nano-sizing 1,3,4-thiadiazole (B1197879) derivatives can significantly augment their bioefficacy, as demonstrated with fungicidal analogs. researchgate.net Furthermore, the thiol group present in this compound could be exploited for functionalizing the surface of nanocarriers, facilitating covalent attachment and creating stable, targeted drug-delivery vehicles. The development of such "nanomedicines" could lead to enhanced performance and a better therapeutic index for the compound. tandfonline.com

Application in Combination Therapies and Research into Synergistic Effects

Modern therapeutic strategies, particularly in oncology, are increasingly moving away from monotherapy and towards combination regimens to improve outcomes and combat drug resistance. Future studies on this compound should therefore include its evaluation in combination with established therapeutic agents. Accumulating evidence shows that several thiadiazole-containing compounds have advanced to clinical trials not only as single agents but also as part of combination therapies with existing anticancer drugs. nih.gov

Research should aim to identify synergistic interactions where the combined effect of this compound and another drug is greater than the sum of their individual effects. For instance, if the compound inhibits a specific enzyme or pathway, it could be paired with a drug that targets a different, complementary pathway involved in the same disease. Such combinations could allow for lower concentrations of each agent, potentially reducing toxicity while enhancing therapeutic impact. These investigations are critical for positioning the compound within current and future treatment paradigms for complex diseases like cancer.

High-Throughput Screening and Combinatorial Chemistry Approaches for New Leads

The 1,3,4-thiadiazole scaffold is a "privileged system" in medicinal chemistry, meaning it is a versatile framework for building diverse molecular libraries. researchgate.net High-throughput screening (HTS) and combinatorial chemistry are powerful tools to leverage this versatility. Future research should apply these techniques starting with the this compound core to rapidly generate and evaluate a multitude of new analogs.

Computational techniques, including virtual screening and molecular docking, have become instrumental in modern drug discovery. nih.gov Studies have successfully used in silico screening of 1,3,4-thiadiazole libraries to identify promising hits against specific targets like the estrogen receptor for breast cancer and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) for anti-angiogenesis therapy. biointerfaceresearch.comnih.gov By creating a combinatorial library of derivatives with varied substitutions around the this compound structure, researchers can systematically explore the structure-activity relationship (SAR). This approach accelerates the identification of new lead compounds with optimized potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

| Derivative Class/Compound | Screening Method | Screening Target | Key Finding |

|---|---|---|---|

| Library of 1,3,4-thiadiazole derivatives | In-silico Molecular Docking | Estrogen Receptor (PDB: 3ERT) | Identified derivatives with phenolic OH groups as having high binding energies, suggesting potential as anti-breast cancer agents. biointerfaceresearch.com |

| Library from ZINC15 database | Pharmacophore Modeling & Virtual Screening | VEGFR-2 (PDB: 4ASE) | Identified six compounds with promising docking scores and drug-likeness comparable to the approved drug Tivozanib. nih.govmdpi.com |

| 1,3,4-thiadiazole himachalene hybrids (e.g., compound 4a) | In-vitro cell-based assay & Molecular Docking | HT-1080 (fibrosarcoma) & MCF-7 (breast cancer) cell lines | Compound 4a showed excellent antitumor activity, which was supported by docking studies showing its accumulation in the tyrosinase active site. nih.gov |

| 2,3-dihydro-1,3,4-thiadiazole derivatives (e.g., compound 20b) | In-vitro assay & Molecular Docking | VEGFR-2 | Compound 20b showed potent VEGFR-2 inhibition, induced apoptosis, and arrested the cell cycle in cancer cells. rsc.org |

Exploration of Emerging Biological Targets and Therapeutic Areas

The 1,3,4-thiadiazole nucleus is associated with a remarkably broad spectrum of biological activities, stemming from its ability to interact with a diverse range of enzymes and receptors. researchgate.netmdpi.com While established activities include anticancer and antimicrobial effects, a key future direction for this compound is the exploration of novel and emerging biological targets.

Recent research on related compounds has identified numerous molecular targets, including various kinases (c-Src/Abl, EGFR, FAK, VEGFR-2), tubulin polymerization, carbonic anhydrase, and acetylcholinesterase (AChE). researchgate.netmdpi.comnih.gov This suggests potential applications in areas beyond traditional chemotherapy, such as neurodegenerative diseases (e.g., Alzheimer's disease), glaucoma, and hypertension. mdpi.comresearchgate.net For example, studies have identified 1,3,4-thiadiazole derivatives that display significant AChE inhibition, making them lead molecules for anti-Alzheimer's drug discovery. mdpi.com A comprehensive screening of this compound against a panel of such emerging targets could reveal entirely new therapeutic opportunities.

| Biological Target | Therapeutic Area | Example Activity |

|---|---|---|

| VEGFR-2 | Oncology (Anti-angiogenesis) | Inhibition of tumor blood vessel formation. nih.govmdpi.comrsc.org |

| c-Src/Abl Tyrosine Kinase | Oncology (e.g., Leukemia) | Inhibition of oncogenic kinases driving cancer cell proliferation. nih.gov |

| Carbonic Anhydrase | Diuretics, Glaucoma | Inhibition of the enzyme leads to diuretic effects. researchgate.netrsc.org |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Inhibition of AChE to manage symptoms of dementia. mdpi.com |

| Bacterial & Fungal Enzymes | Infectious Diseases | Inhibition of microbial growth. researchgate.netresearchgate.net |

| Cyclooxygenase (COX) | Anti-inflammatory | Inhibition of enzymes involved in the inflammation pathway. researchgate.net |

Sustainable Production and Environmental Chemistry Innovations

The principles of "green chemistry" are becoming increasingly important in pharmaceutical development, aiming to create processes that are efficient, safe, and environmentally benign. Future research on this compound should prioritize the development of sustainable synthesis methods.

Conventional synthesis routes can be resource-intensive and generate significant waste. Innovative approaches, such as one-pot synthesis protocols and the use of microwave irradiation, have been successfully applied to other 1,3,4-thiadiazoles, leading to drastically reduced reaction times and improved yields. researchgate.net The use of environmentally non-toxic and reusable catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), offers another avenue for greener production. acs.orgacs.org Furthermore, investigating the environmental fate, biodegradability, and potential ecotoxicity of the compound and its derivatives is a crucial aspect of responsible drug development, ensuring that its lifecycle has a minimal environmental impact.

Interdisciplinary Research Collaborations and Global Impact Studies

Translating a promising chemical compound from the laboratory to the clinic is a complex endeavor that necessitates collaboration across multiple scientific disciplines. The future development of this compound will be significantly accelerated by fostering interdisciplinary research partnerships.

These collaborations should bring together synthetic chemists (to create new analogs), pharmacologists and biologists (to evaluate efficacy in cellular and animal models), computational scientists (for molecular modeling and in silico screening), and material scientists (for developing advanced delivery systems). nih.govmdpi.com Such an integrated approach, combining diverse expertise, is essential for comprehensively understanding the compound's mechanism of action, optimizing its properties, and navigating the path to clinical application. mdpi.com Given that the potential therapeutic areas for this compound class—including cancer and infectious diseases—represent major global health burdens, focused and collaborative research on this compound could have a significant worldwide impact. nih.govnih.gov

Q & A

Q. What are the standard synthetic protocols for 5-isopropylthio-1,3,4-thiadiazole-2-thiol, and how are intermediates characterized?

The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, a thiadiazole precursor (e.g., 4-phenyl butyric acid) may react with thiosemicarbazide derivatives in the presence of POCl₃ under reflux (90°C, 3 hours) . Intermediates are purified via pH adjustment (e.g., ammonia to pH 8-9) and recrystallization (DMSO/water mixtures). Characterization employs Infrared Spectroscopy (IR) to confirm functional groups (e.g., -SH or -S- stretches) and ¹H-NMR to verify proton environments. Elemental analysis ensures purity (>95%) .

Q. How do structural features of this compound influence its reactivity?

The thiol (-SH) and isopropylthio (-S-iPr) groups enhance nucleophilic reactivity, enabling substitutions at the 2-position. Steric hindrance from the isopropyl group may slow reactions at adjacent sites. Computational models (e.g., DFT) can predict reactive sites by analyzing electron density distribution .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- IR Spectroscopy : Identifies thiol (2500–2600 cm⁻¹) and thiadiazole ring vibrations (1550–1650 cm⁻¹).

- ¹H-NMR : Resonances for isopropyl protons (δ 1.2–1.4 ppm, doublet) and thiadiazole protons (δ 8.0–8.5 ppm).

- Elemental Analysis : Validates C, H, N, S percentages against theoretical values .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound derivatives?

Statistical DoE methods, such as factorial designs, systematically vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield and selectivity. For example, a 2³ factorial design can identify interactions between POCl₃ concentration, reaction time, and temperature . Response surface methodology (RSM) further refines optimal conditions .

Q. How can contradictory spectroscopic data for thiadiazole derivatives be resolved?

Q. What computational tools predict the biological activity of this compound derivatives?

- Pass Online® : Predicts antimicrobial or anticancer potential by comparing molecular descriptors to known bioactive compounds .

- Molecular Docking (AutoDock Vina) : Models interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to assess binding affinity .

Q. How does the compound interact with biological membranes, and what methodologies assess this?

Lipophilicity (logP) is determined via shake-flask assays or HPLC retention times. Membrane permeability is evaluated using PAMPA (Parallel Artificial Membrane Permeability Assay) . Molecular dynamics simulations (e.g., GROMACS) model bilayer interactions .

Methodological Challenges in Data Analysis

Q. How are reaction mechanisms for thiadiazole derivatives validated experimentally?

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Trapping Intermediates : Use low-temperature NMR or ESI-MS to detect transient species (e.g., sulfenyl chlorides) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progress in real time .

- Quality-by-Design (QbD) : Defines critical quality attributes (CQAs) for raw materials and process parameters .

Advanced Applications in Material Science

Q. Can this compound act as a ligand in coordination chemistry?

Yes, the thiol group binds to transition metals (e.g., Cu²⁺, Zn²⁺). Stability constants are determined via potentiometric titrations , while XAS (X-ray Absorption Spectroscopy) elucidates coordination geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.